molecular formula C12H20N2 B15242416 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

Cat. No.: B15242416
M. Wt: 192.30 g/mol
InChI Key: UTSVDSRQTUXBEJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly noted for its sterically hindered amine motif, which makes it a valuable component in the preparation of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized to minimize impurities and maximize efficiency, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperature and pressure to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Utilized in the development of drug candidates, particularly those containing hindered amine motifs.

    Industry: Applied in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered amine motif allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is unique due to its specific steric hindrance and chemical properties, which make it particularly suitable for the preparation of drug candidates and other complex molecules. Its ability to undergo various chemical reactions and its wide range of applications further highlight its distinctiveness .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-5-11(9(2)3)14-12-8-13-7-6-10(12)4/h6-9,11,14H,5H2,1-4H3

InChI Key

UTSVDSRQTUXBEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=C(C=CN=C1)C

Origin of Product

United States

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